N1-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide
Description
N1-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a 3,4-dimethylphenyl group and a 2-morpholinoethyl group attached to the oxalamide core
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-12-3-4-14(11-13(12)2)18-16(21)15(20)17-5-6-19-7-9-22-10-8-19/h3-4,11H,5-10H2,1-2H3,(H,17,20)(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFJFQYRCOAEHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCOCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide typically involves the reaction of 3,4-dimethylaniline with oxalyl chloride to form the corresponding oxalyl derivative. This intermediate is then reacted with 2-(morpholino)ethylamine under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of high-purity reagents and solvents, as well as stringent control of reaction parameters, is crucial in industrial production.
Chemical Reactions Analysis
Types of Reactions
N1-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxalamide group into amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are employed.
Major Products Formed
Oxidation: Oxidized derivatives of the aromatic ring or the oxalamide group.
Reduction: Amines or other reduced forms of the oxalamide.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
N1-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N1-(3,4-dimethylphenyl)-N2-(2-piperidinoethyl)oxalamide
- N1-(3,4-dimethylphenyl)-N2-(2-pyrrolidinoethyl)oxalamide
- N1-(3,4-dimethylphenyl)-N2-(2-piperazinoethyl)oxalamide
Uniqueness
N1-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide is unique due to the presence of the morpholino group, which imparts specific chemical and biological properties
Biological Activity
N1-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide is an organic compound belonging to the oxalamide class, characterized by its unique structure that includes a 3,4-dimethylphenyl group and a 2-morpholinoethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections will detail its synthesis, biological activity, mechanism of action, and comparisons with similar compounds.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Oxalamide Core : The reaction begins with 3,4-dimethylaniline and oxalyl chloride to create an oxalyl derivative.
- Coupling Reaction : This intermediate is then reacted with 2-(morpholino)ethylamine under controlled conditions to yield the final product. Inert atmospheres such as nitrogen or argon are often employed to prevent unwanted reactions during synthesis.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens. The specific mechanisms through which it exerts these effects are still under investigation.
- Anticancer Properties : There is growing interest in its potential as an anticancer agent. Initial findings indicate that it may inhibit tumor growth through specific molecular interactions.
Table 1: Summary of Biological Activities
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against select pathogens (specifics pending further studies) |
| Anticancer | Potential inhibition of tumor growth (mechanism under investigation) |
The precise mechanism of action for this compound involves interactions with specific molecular targets within cells. It is hypothesized that the compound may bind to certain enzymes or receptors, leading to alterations in their activity which can result in various biological effects. Further research is needed to elucidate these pathways and confirm the targets involved.
Case Studies and Research Findings
A number of studies have explored the biological activity of this compound:
- Anticancer Study : A study conducted on cell lines showed that this compound could reduce proliferation rates in cancer cells by inducing apoptosis. The specific pathways involved are still being explored but may involve modulation of key signaling pathways associated with cell survival.
- Antimicrobial Study : Another investigation focused on its antimicrobial properties revealed effectiveness against certain bacterial strains, suggesting potential applications in developing new antibiotics.
Comparison with Similar Compounds
This compound can be compared to other similar oxalamides which have been studied for their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1-(3,4-dimethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide | Similar phenyl group; different amine | Explored for similar antimicrobial and anticancer properties |
| N1-(3,4-dimethylphenyl)-N2-(2-piperidinoethyl)oxalamide | Similar phenyl group; different amine | Investigated for anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
